molecular formula C22H17F3N2O2 B4692278 3-methyl-N-[3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl]benzamide

3-methyl-N-[3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl]benzamide

Cat. No. B4692278
M. Wt: 398.4 g/mol
InChI Key: KJBOYUHLXJTQGY-UHFFFAOYSA-N
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Description

3-methyl-N-[3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor signaling pathway and plays an important role in the development and function of B-cells. TAK-659 has shown promising results in preclinical studies and is being investigated as a potential treatment for various B-cell malignancies.

Mechanism of Action

3-methyl-N-[3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl]benzamide binds to the active site of BTK and inhibits its kinase activity. This prevents downstream signaling through the B-cell receptor pathway, leading to inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
3-methyl-N-[3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl]benzamide has been shown to have potent activity against B-cell malignancies in preclinical studies. It has also been shown to have a favorable safety profile and is well-tolerated in animal models. 3-methyl-N-[3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl]benzamide has been shown to induce apoptosis in B-cells and inhibit tumor growth in xenograft models of B-cell malignancies.

Advantages and Limitations for Lab Experiments

One advantage of 3-methyl-N-[3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl]benzamide is its specificity for BTK, which reduces the risk of off-target effects. 3-methyl-N-[3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl]benzamide has also been shown to have a favorable safety profile in preclinical studies. However, one limitation of 3-methyl-N-[3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl]benzamide is its lack of activity against BTK mutations that confer resistance to other BTK inhibitors.

Future Directions

There are several potential future directions for the development of 3-methyl-N-[3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl]benzamide. One area of interest is the combination of 3-methyl-N-[3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl]benzamide with other targeted therapies, such as PI3K inhibitors or anti-CD20 antibodies. Another potential application of 3-methyl-N-[3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl]benzamide is in the treatment of autoimmune diseases, such as rheumatoid arthritis or lupus, which are also driven by B-cell activation. Additionally, further studies are needed to determine the optimal dosing and treatment schedule for 3-methyl-N-[3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl]benzamide in clinical trials.

Scientific Research Applications

3-methyl-N-[3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl]benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 3-methyl-N-[3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl]benzamide has been shown to inhibit BTK signaling and induce apoptosis in B-cells, leading to tumor regression.

properties

IUPAC Name

3-methyl-N-[3-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N2O2/c1-14-5-2-6-15(11-14)20(28)26-18-9-3-7-16(12-18)21(29)27-19-10-4-8-17(13-19)22(23,24)25/h2-13H,1H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBOYUHLXJTQGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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